molecular formula C13H19N3O B14914028 (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone

Cat. No.: B14914028
M. Wt: 233.31 g/mol
InChI Key: KTFMZHOGHAJSIX-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone is an organic compound with the molecular formula C13H20ClN3O. It is a complex molecule that features both a piperidine and a pyridine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone typically involves the reaction of 3-aminopiperidine with 2,6-dimethylpyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanol
  • (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)ethanone
  • (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)propane

Uniqueness

(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2,6-dimethylpyridin-3-yl)methanone

InChI

InChI=1S/C13H19N3O/c1-9-5-6-12(10(2)15-9)13(17)16-7-3-4-11(14)8-16/h5-6,11H,3-4,7-8,14H2,1-2H3

InChI Key

KTFMZHOGHAJSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N)C

Origin of Product

United States

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